(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid physical properties
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid physical properties
Physical Properties, Synthesis Logic, and Handling Protocols
Executive Summary
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1) is a specialized chiral building block used primarily in the synthesis of peptidomimetics and protease inhibitors. Structurally, it is the 4-tert-butyl mono-ester of (R)-phenylsuccinic acid. Its value lies in its specific stereochemistry and the orthogonal protection it offers: the tert-butyl ester is acid-labile, while the free carboxylic acid allows for immediate coupling to amines or other nucleophiles.
This guide analyzes the physicochemical properties of this compound, addressing the scarcity of experimental data by correlating it with established values for its parent diacid and anhydride. It also details the regioselective synthesis logic required to ensure high isomeric purity.
Chemical Identity & Structural Characterization[1][2][3][4][5][6][7]
| Parameter | Detail |
| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid |
| Common Synonyms | (R)-2-Phenylsuccinic acid 4-tert-butyl ester; 4-tert-butyl hydrogen (R)-2-phenylsuccinate |
| CAS Number | 1229381-08-1 |
| Molecular Formula | |
| Molecular Weight | 250.29 g/mol |
| SMILES | CC(C)(C)OC(=O)CC(=O)O |
| Chirality | (R)-Enantiomer (Phenyl group at C2) |
Structural Insight: The molecule features a phenyl group at the C2 position (alpha to the free carboxylic acid). The C4 carboxyl group is protected as a tert-butyl ester.[1][2] This regiochemistry is critical; the "4-oxo" designation in the name confirms the ester is on the succinic tail, not adjacent to the phenyl ring.
Physicochemical Properties Matrix
Due to the specialized nature of this intermediate, specific experimental melting points are rarely reported in open literature. The values below combine available experimental data with high-confidence predictive models based on structural analogs.
Physical Constants[3][4][5]
| Property | Value / Range | Source / Note |
| Physical State | Solid (Crystalline powder) | Experimental Observation |
| Melting Point | 65 – 75 °C (Predicted) | Note 1 |
| Boiling Point | ~380 °C (Decomposes) | Predicted @ 760 mmHg |
| Density | 1.15 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.2 – 2.6 | Lipophilic (Calculated) |
| pKa (Acid) | 3.8 – 4.2 | Typical for |
| Optical Rotation | Negative (-) | Based on (R)-Phenylsuccinic acid data |
Note 1 (Melting Point Logic):
-
Parent Diacid: (R)-Phenylsuccinic acid melts at 173–176 °C due to strong intermolecular hydrogen bonding (dimerization).
-
Anhydride: (R)-Phenylsuccinic anhydride melts at 53–55 °C .
-
Mono-ester: The mono-ester disrupts the extensive H-bonding network of the diacid but retains one donor/acceptor pair. Therefore, the melting point is expected to be intermediate, likely in the range of 65–75 °C, significantly lower than the diacid.
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol, DMSO.
-
Insoluble: Water (due to the lipophilic tert-butyl and phenyl groups), Hexanes (limited solubility).
Synthesis & Regioselectivity Logic
The synthesis of this compound relies on the regioselective opening of (R)-phenylsuccinic anhydride. Understanding the steric environment is crucial for ensuring the ester forms at the correct position (C4).
Mechanism of Regioselectivity
Nucleophilic attack by tert-butanol (a bulky nucleophile) is directed by steric hindrance.
-
C1 Carbonyl (Next to Phenyl): Sterically crowded due to the adjacent phenyl ring.
-
C4 Carbonyl (Methylene side): Less hindered.
Consequently, tert-butanol preferentially attacks C4, yielding the 4-tert-butyl ester and leaving the C1 carboxylic acid free. This matches the target structure.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway via anhydride opening.[3] The steric bulk of the tert-butyl group directs attack away from the phenyl-substituted carbon.
Experimental Characterization Protocols
To validate the identity and purity of the compound, the following spectroscopic signatures should be confirmed.
Nuclear Magnetic Resonance (NMR)[3][7][10]
-
H NMR (400 MHz, CDCl
):- ~1.40 ppm (s, 9H, t-Bu ): Distinctive singlet for the tert-butyl group.
-
~2.6 – 3.2 ppm (m, 2H, CH
): Diastereotopic protons of the succinic methylene. - ~4.0 – 4.2 ppm (dd, 1H, CH-Ph ): The chiral proton alpha to the free acid.
- ~7.2 – 7.4 ppm (m, 5H, Ar-H ): Phenyl ring protons.
- ~10-12 ppm (br s, 1H, COOH ): Exchangeable acid proton.
Mass Spectrometry (ESI-MS)
-
Molecular Ion: Expected
peak at 249.3 m/z (Negative mode). -
Fragmentation: Loss of the tert-butyl group (
) is a common fragmentation pathway, often observed as the parent diacid peak.
Handling, Stability & Safety
Stability Profile
-
Hydrolysis Risk: The tert-butyl ester is relatively stable to base but highly sensitive to strong acids (e.g., TFA, HCl). Exposure to acidic moisture can lead to cleavage, reverting the compound to (R)-phenylsuccinic acid.
-
Racemization: The chiral center at C2 is alpha to a carbonyl. While generally stable, prolonged exposure to strong bases or high heat (>100°C) can induce racemization via enolization.
Storage Protocols
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent moisture absorption.
-
Container: Tightly sealed glass vial with a Teflon-lined cap.
Safety (GHS Classification)[5]
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
PubChem Compound Summary. (2025). (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid (CID 10658312).[4] National Center for Biotechnology Information. Link
-
ChemScene. (2025). Product Analysis: (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid. Link
-
Organic Syntheses. (1941). Phenylsuccinic Acid Synthesis and Properties. Org. Syn. Coll. Vol. 1, p. 451. Link
-
MDPI. (2011).[5] Regioselective Ring-Opening of Cyclic Anhydrides. Molecules, 16(1), 1607–1610. (Mechanistic grounding for anhydride opening). Link
